Berylliumoxide carbonate

Vue d'ensemble

Description

Berylliumoxide carbonate is a useful research compound. Its molecular formula is C2H2Be3O8 and its molecular weight is 181.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carbon Capture and Storage

High Capacity for CO₂ Binding

Beryllium carbonate has been identified as a model compound for carbon capture due to its exceptional ability to bind and release carbon dioxide (CO₂). Research indicates that BeCO₃ can store approximately 1.83 kg of CO₂ per kg of beryllium oxide (BeO), making it one of the most effective materials for CO₂ sequestration compared to other carbonates such as calcium or lithium carbonate . The thermodynamic properties of BeCO₃ allow it to release CO₂ at relatively low temperatures, which is advantageous for practical applications in carbon capture technologies.

Mechanism of CO₂ Release

The mechanism through which beryllium carbonate releases CO₂ has been elucidated through thermogravimetric analysis (TGA). The TGA studies show a stepwise mechanism where BeCO₃ decomposes into gaseous CO₂ and solid BeO upon heating. This process initiates at around 254 °C and continues up to 1000 °C, where significant mass loss occurs due to CO₂ evolution . This characteristic makes BeCO₃ an attractive candidate for developing efficient carbon scrubbing materials.

Applications in Electrolyte Systems

Electrolytic Transformation

Beryllium carbonate has been explored as part of electrolyte systems for the electrolytic transformation of CO₂ into useful products such as graphene nanocarbons. When mixed with other carbonates like lithium carbonate (Li₂CO₃) or strontium carbonate (SrCO₃), BeCO₃ can lower the melting point of the electrolyte mixture, facilitating more efficient electrochemical reactions . This property is particularly beneficial in the context of renewable energy systems where CO₂ reduction is critical.

Industrial Applications

Ceramics and High-Performance Materials

In the realm of materials science, beryllium oxide ceramics are utilized in high-performance applications due to their excellent thermal conductivity and electrical insulation properties. While specific data on beryllium oxide carbonate is limited, its potential role as a precursor or additive in ceramic formulations could enhance the thermal management capabilities of electronic devices .

Case Studies

Case Study: Carbon Sequestration Research

A notable study highlighted the effectiveness of beryllium carbonate in a controlled environment aimed at maximizing CO₂ capture. The research demonstrated that using BeCO₃ under ambient conditions could significantly improve the efficiency of carbon capture systems compared to traditional methods using more abundant but less effective carbonates like CaCO₃ .

Case Study: Electrolytic Systems

Another study investigated the use of beryllium carbonate in molten carbonate fuel cells, where it was found that incorporating BeCO₃ into the electrolyte mixture improved the overall efficiency of CO₂ conversion processes. The results indicated that BeCO₃ not only aids in lowering operational temperatures but also enhances the stability of the electrolyte system .

Analyse Des Réactions Chimiques

Formation and Preparation

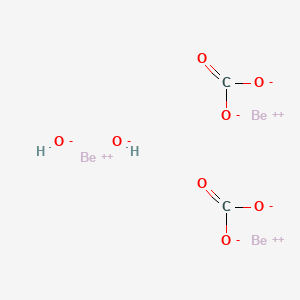

Basic beryllium carbonate (Be₂CO₃(OH)₂) is synthesized via:

Reaction 1 :

This mixed hydroxide-carbonate forms when ammonium carbonate reacts with beryllium sulfate . Anhydrous BeCO₃ is unstable and typically prepared under CO₂-rich conditions to prevent decomposition .

Thermal Decomposition Pathways

Beryllium carbonate decomposes stepwise upon heating, forming oxide-carbonate intermediates before yielding BeO:

Stepwise Reactions :

-

Melting Phase (54°C):

-

Initial CO₂ Release (180–360°C):

-

Intermediate Formation (360–700°C):

-

Final Decomposition (>700°C):

Key Data from TGA Analysis :

| Temperature Range (°C) | Mass Loss (%) | Phase Transition |

|---|---|---|

| 54–180 | 0 | Melting |

| 180–360 | 21.3 | Solid → Liquid |

| 360–700 | 37.9 | Liquid → Solid |

| 700–1000 | 59.2–60.4 | Solid BeO |

Reactivity with Acids and Bases

-

Acid Dissolution : Basic beryllium carbonate reacts with dilute acids (e.g., H₂SO₄):

-

Alkaline Stability : Unlike magnesium, beryllium carbonate dissolves in NaOH, forming soluble complexes:

Comparative Thermal Stability

Beryllium carbonate decomposes at lower temperatures (54°C onset) compared to other Group 2 carbonates :

| Carbonate | Decomposition Onset (°C) | CO₂ Capacity (kg/kg) |

|---|---|---|

| BeCO₃ | 54 | 1.83 |

| MgCO₃ | 350 | 1.05 |

| CaCO₃ | 850 | 0.44 |

| SrCO₃ | 1290 | 0.30 |

Propriétés

IUPAC Name |

triberyllium;dicarbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Be.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONPSUCMFUWPHY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Be3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984600 | |

| Record name | Beryllium carbonate hydroxide (3/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66104-24-3 | |

| Record name | Beryllium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium carbonate hydroxide (3/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM CARBONATE HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576P99ERF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.